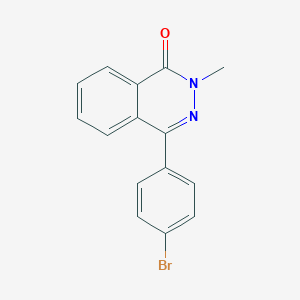![molecular formula C21H15ClN4O4S B304727 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate is a chemical compound that has been synthesized in recent years. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate can prevent the growth and division of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and division of cancer cells by inhibiting the activity of topoisomerase II. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth and division of cancer cells, making it a valuable tool for cancer research. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate. One area of research could be to explore its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Another area of research could be to explore its potential as a drug delivery system, where it could be used to deliver other drugs to cancer cells. Additionally, further research could be done to optimize the synthesis method of this compound, making it more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with ethyl 4-aminobenzoate in the presence of thionyl chloride to form ethyl 2-chlorobenzoate. This intermediate is then reacted with 2-ethoxy-4-formylphenylboronic acid in the presence of a palladium catalyst to form 2-ethoxy-4-[(formyl)phenyl]phenyl 2-chlorobenzoate. The final step involves the reaction of this intermediate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicine, where this compound has shown potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate |
|---|---|
Molekularformel |
C21H15ClN4O4S |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN4O4S/c1-2-29-17-10-12(9-14-18(23)26-21(25-19(14)27)31-11-24-26)7-8-16(17)30-20(28)13-5-3-4-6-15(13)22/h3-11,23H,2H2,1H3/b14-9+,23-18? |
InChI-Schlüssel |
LFGFDJQUGSNCMM-OLKKAHHKSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)OC(=O)C4=CC=CC=C4Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OC(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OC(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)



![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)


methanone](/img/structure/B304668.png)
![3-{[(4-methylphenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B304669.png)
methanone](/img/structure/B304670.png)
